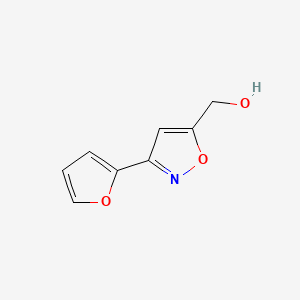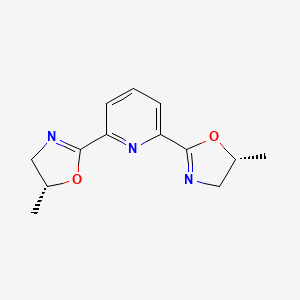
2,6-Bis((R)-5-methyl-4,5-dihydrooxazol-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(®-5-methyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral ligand known for its applications in asymmetric catalysis. The compound features a pyridine core substituted with two oxazoline rings, which confer unique stereochemical properties. This structure allows it to form stable complexes with various metal ions, making it valuable in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(®-5-methyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with ®-4,5-dihydro-4-methyl-2-oxazoline in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Bis(®-5-methyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals such as iron, copper, and nickel.
Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Coordination Reactions: Typically involve metal salts like iron(II) chloride or copper(II) acetate in solvents such as ethanol or acetonitrile.
Substitution Reactions: Often use nucleophiles like amines or thiols under mild conditions.
Major Products:
Coordination Complexes: Metal-ligand complexes that are used in catalysis.
Substituted Derivatives: Modified ligands with altered electronic or steric properties.
Applications De Recherche Scientifique
2,6-Bis(®-5-methyl-4,5-dihydrooxazol-2-yl)pyridine is extensively used in:
Chemistry: As a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: In the study of metalloenzymes and their synthetic analogs.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals, particularly in processes requiring high enantioselectivity.
Mécanisme D'action
The compound exerts its effects primarily through the formation of metal-ligand complexes. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The oxazoline rings provide a chiral environment, which is crucial for asymmetric catalysis. The pyridine core helps in stabilizing the metal center, facilitating efficient catalysis.
Comparaison Avec Des Composés Similaires
2,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)pyridine: Another chiral ligand with similar applications in catalysis.
2,6-Bis(1H-imidazol-2-yl)pyridine: Known for its use in coordination chemistry and spin crossover studies.
2,6-Bis(benzimidazol-2-yl)pyridine: Used as an inhibitor in biological systems and for its coordination properties.
Uniqueness: 2,6-Bis(®-5-methyl-4,5-dihydrooxazol-2-yl)pyridine stands out due to its specific chiral centers, which provide high enantioselectivity in catalytic processes. Its ability to form stable complexes with a wide range of metals makes it versatile and valuable in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H15N3O2 |
|---|---|
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
(5R)-5-methyl-2-[6-[(5R)-5-methyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H15N3O2/c1-8-6-14-12(17-8)10-4-3-5-11(16-10)13-15-7-9(2)18-13/h3-5,8-9H,6-7H2,1-2H3/t8-,9-/m1/s1 |
Clé InChI |
TURHBXWGKUUEDH-RKDXNWHRSA-N |
SMILES isomérique |
C[C@@H]1CN=C(O1)C2=NC(=CC=C2)C3=NC[C@H](O3)C |
SMILES canonique |
CC1CN=C(O1)C2=NC(=CC=C2)C3=NCC(O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12881806.png)
![3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12881807.png)
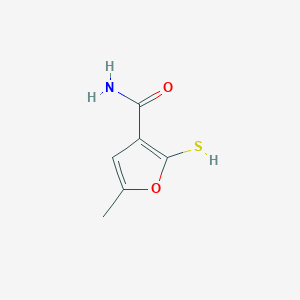
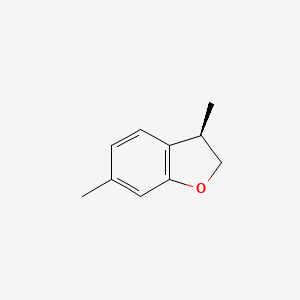
![3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881829.png)
![2-[3,4-Bis(4-methoxyphenyl)-1,2-oxazol-5-YL]-N-hexylacetamide](/img/structure/B12881858.png)
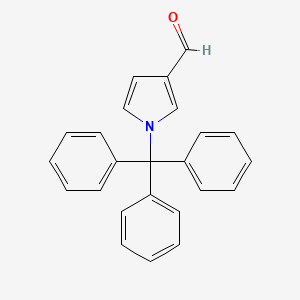
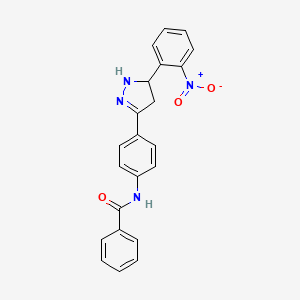
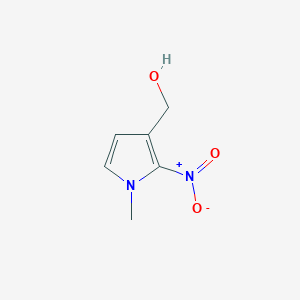
![(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12881876.png)
![(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B12881880.png)
![2-(Difluoromethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12881891.png)

